molecular formula C9H8ClF3N2O B8151370 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide

2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide

Cat. No.: B8151370
M. Wt: 252.62 g/mol
InChI Key: DZFFOZXSZITLLF-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a chloro group at the second position, a dimethylamino group at the nitrogen atom, and a trifluoromethyl group at the sixth position of the nicotinamide ring

Preparation Methods

The synthesis of 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide typically involves the following steps:

This method is advantageous due to its mild reaction conditions, simple process equipment, and low consumption of dimethylamine, resulting in reduced waste and lower production costs.

Chemical Reactions Analysis

2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects in pharmaceutical and agrochemical applications .

Comparison with Similar Compounds

2-Chloro-N,N-dimethyl-6-(trifluoromethyl)nicotinamide can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

IUPAC Name

2-chloro-N,N-dimethyl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2O/c1-15(2)8(16)5-3-4-6(9(11,12)13)14-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFFOZXSZITLLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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